3-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
3-Methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of pyrroloquinoxalines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrroloquinoxaline core, which is a fused bicyclic system, and various functional groups that contribute to its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Pyrroloquinoxaline Core:
- Starting with a quinoxaline derivative, the pyrrole ring is introduced through a cyclization reaction.
- Conditions: This step often requires a catalyst such as palladium and a base like potassium carbonate, under an inert atmosphere (e.g., nitrogen or argon).
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Functional Group Modifications:
- The introduction of the 3-methylbutyl and 3-methoxypropyl groups is achieved through nucleophilic substitution reactions.
- Conditions: These reactions typically use reagents like alkyl halides (e.g., 3-methylbutyl bromide) and bases (e.g., sodium hydride) in an aprotic solvent (e.g., dimethylformamide).
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Amination and Carboxylation:
- The amino group is introduced via a reductive amination process, while the carboxylate group is added through esterification.
- Conditions: Reductive amination may use reducing agents like sodium cyanoborohydride, and esterification can be performed using carboxylic acids and alcohols in the presence of acid catalysts.
Industrial Production Methods: Industrial production of this compound would scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This often involves continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinoxaline ring, potentially converting it to a dihydroquinoxaline derivative.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydro derivatives.
Substitution: Various alkylated or acylated products.
Chemistry:
- Used as a building block for synthesizing more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
- Explored as a potential antimicrobial agent, showing activity against various bacterial and fungal strains.
Industry:
- Potential applications in the development of new pharmaceuticals.
- Used in research for developing novel materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules such as DNA and proteins. The pyrroloquinoxaline core can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the amino and methoxypropyl groups can form hydrogen bonds and hydrophobic interactions with protein targets, modulating their activity.
Molecular Targets and Pathways:
DNA: Intercalation and inhibition of replication and transcription.
Proteins: Binding to enzymes and receptors, altering their function and signaling pathways.
Comparison with Similar Compounds
Pyrrolo[2,3-b]quinoxaline: The parent compound without the 3-methylbutyl and 3-methoxypropyl groups.
Quinoxaline Derivatives: Compounds with similar quinoxaline cores but different substituents.
Uniqueness:
- The specific combination of functional groups in 3-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate provides unique chemical reactivity and biological activity.
- Its ability to interact with both DNA and proteins makes it a versatile compound for various applications in research and industry.
This detailed overview should provide a comprehensive understanding of this compound, from its synthesis to its applications and mechanisms of action
Properties
IUPAC Name |
3-methylbutyl 2-amino-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-13(2)9-12-27-20(25)16-17-19(24(18(16)21)10-6-11-26-3)23-15-8-5-4-7-14(15)22-17/h4-5,7-8,13H,6,9-12,21H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHZLDOFIYICBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCCOC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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